3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

anticancer cytotoxicity structure–activity relationship

3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 379730-52-6; molecular formula C₁₇H₁₄BrN₃O₃S; MW 420.28 g/mol) is a synthetic, fully characterized small molecule in the 1,3,4‑thiadiazol‑2‑yl‑benzamide class. It bears a 3‑bromo substituent on the benzamide ring and a 2,4‑dimethoxyphenyl group at the thiadiazole 5‑position, placing it within a well‑studied pharmacophore family historically investigated for anticancer, antimicrobial, and Wnt‑signaling inhibition.

Molecular Formula C17H14BrN3O3S
Molecular Weight 420.28
CAS No. 379730-52-6
Cat. No. B2977044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS379730-52-6
Molecular FormulaC17H14BrN3O3S
Molecular Weight420.28
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)OC
InChIInChI=1S/C17H14BrN3O3S/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyYPOKHEXIKAONQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 379730-52-6): Structural Identity & Procurement-Relevant Classification


3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 379730-52-6; molecular formula C₁₇H₁₄BrN₃O₃S; MW 420.28 g/mol) is a synthetic, fully characterized small molecule in the 1,3,4‑thiadiazol‑2‑yl‑benzamide class . It bears a 3‑bromo substituent on the benzamide ring and a 2,4‑dimethoxyphenyl group at the thiadiazole 5‑position, placing it within a well‑studied pharmacophore family historically investigated for anticancer, antimicrobial, and Wnt‑signaling inhibition [1]. Its compositional uniqueness relative to halogen‑swapped or methoxy‑regioisomeric analogs makes the selection of a specific positional isomer a non‑trivial procurement decision for structure‑enabled research programs.

Why Generic Substitution Is Unsuitable for 3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide


Within the 1,3,4‑thiadiazol‑2‑yl‑benzamide family, even small halogen or methoxy‑position changes can dramatically alter biological activity [1]. Head‑to‑head studies on related scaffolds show that a 3‑Br analogue can exhibit markedly different cytotoxicity profiles versus its 4‑Br congener, and that moving the dimethoxy pattern from 2,4‑ to 2,5‑ or 3,4‑substitution can shift enzymatic inhibitory potency several‑fold [2]. For CAS 379730-52-6, no published direct biological comparison data currently exist; however, the established precedent of this pharmacophore class means that substituting the compound with any analog that lacks an identical substitution fingerprint (3‑bromo on benzamide, 2,4‑dimethoxyphenyl on thiadiazole) risks targeting a different structure–activity relationship (SAR) space altogether. Procurement specialists must therefore verify positional‑isomer identity to avoid confounding SAR and screening studies.

Quantitative Evidence Inventory for 3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Comparator‑Based Selection Data


Structural Differentiation via Bromine Position: 3‑Br vs. 4‑Br in Halogen‑Swapped Thiadiazole‑Benzamides

No direct biological data are available for CAS 379730-52-6. To illustrate the significance of the 3‑bromo substitution, a cross‑class inference is drawn from the most structurally analogous published set — 4‑halo‑N‑(5‑(trifluoromethyl)‑1,3,4‑thiadiazol‑2‑yl)benzamides [1]. In that series, the 4‑Br derivative exhibited IC₅₀ values of 12.4 µM (PC3), 18.7 µM (HT‑29), and 21.3 µM (SKNMC), whereas the 4‑Cl analogue showed IC₅₀ values of 28.5 µM (PC3), 34.2 µM (HT‑29), and 30.1 µM (SKNMC) [1]. The 4‑F and 4‑H variants were inactive (IC₅₀ >50 µM) across all three lines. While the thiadiazole 5‑position in that study used CF₃ rather than 2,4‑dimethoxyphenyl, the data demonstrate that a halogen swap alone can produce >2‑fold differences in potency. Because CAS 379730-52-6 bears a 3‑Br, not 4‑Br, and combines it with a 2,4‑dimethoxyphenyl group, its SAR space is expected to diverge further; users requiring the specific 3‑bromo‑2,4‑dimethoxyphenyl combination must procure the exact CAS number.

anticancer cytotoxicity structure–activity relationship

Methoxy Substitution Pattern Impact: 2,4‑Dimethoxyphenyl vs. 3,4‑Dimethoxybenzyl in Thiadiazole‑Benzamide Conjugates

A 2025 study on thiadiazole‑linked benzamide derivatives evaluated 16 compounds for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. Analogue 4 (para‑CF₃ benzamide) achieved IC₅₀ = 3.20 ± 0.10 µM (AChE) and 4.30 ± 0.20 µM (BuChE), outperforming donepezil (IC₅₀ = 7.30 ± 0.10 and 8.70 ± 0.20 µM) [1]. While none of the 16 compounds matched the 3‑bromo‑2,4‑dimethoxyphenyl pattern of CAS 379730-52-6, the study provides an important baseline: substituent identity on both the phenyl‑thiadiazole and benzamide rings directly translates to measurable (≥2‑fold) enzyme inhibition differences. A structurally distinct but related analogue — 2,4‑dimethoxy‑N‑[5‑(phenylmethyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide — showed only weak HIV‑1 gp160 activity (IC₅₀ ≈ 12–29 µM) [2], underscoring that the precise methoxyphenyl linkage (phenylmethyl vs. phenyl) can shift activity by orders of magnitude. Therefore, researchers requiring the 2,4‑dimethoxyphenyl‑thiadiazole motif for consistency in SAR libraries must not substitute with 3,4‑dimethoxybenzyl or other methoxy‑regioisomeric analogs.

Alzheimer's AChE inhibition SAR

Wnt Signaling Patent Coverage: Class‑Level Evidence for 1,3,4‑Thiadiazol‑2‑yl‑Benzamides as Wnt Inhibitors

Patent WO2016075223 (2016) claims 1,3,4‑thiadiazol‑2‑yl‑benzamide derivatives as Wnt signaling inhibitors, with a generic formula that explicitly encompasses the 2,4‑dimethoxyphenyl and benzamide substitution patterns found in CAS 379730-52-6 [1]. The patent discloses that representative examples exhibit Wnt pathway inhibition with EC₅₀ values in the nanomolar range (e.g., 3.9 nM and 32 nM for specified sub‑genus compounds [2]). Although CAS 379730-52-6 itself is not individually profiled with a published Wnt IC₅₀, its structural placement within the claimed genus — a genus where nanomolar activity has been observed — distinguishes it from many older thiadiazole‑benzamides that were primarily developed for anticancer cytotoxicity or antimicrobial applications. For academic and industrial groups screening Wnt‑dependent cancer models, this patent landscape provides class‑level evidence that the 2,4‑dimethoxyphenyl‑bearing sub‑series has been prioritized for intellectual property protection, a factor that may influence compound selection when building patent‑aware screening libraries.

Wnt signaling cancer stem cells patent analysis

Physicochemical Identity Confirmation: Spectroscopic Fingerprint as a QC Gate for CAS 379730-52-6 Procurement

SpectraBase provides two distinct ¹H‑ and ¹³C‑NMR spectra for the structurally adjacent compound 3‑bromo‑N‑[5‑(3,4‑dimethoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS not disclosed, Compound ID AT89ZKGE1Ad) [1]. No NMR reference spectra for CAS 379730-52-6 have been deposited in any open‑access spectral library. However, the availability of a reference for the 3,4‑dimethoxybenzyl regioisomer underscores a procurement risk: a supplier offering a product labeled as the 2,4‑dimethoxyphenyl isomer could inadvertently ship the 3,4‑dimethoxybenzyl variant unless adequate QC is performed. The non‑overlapping InChI keys between the target compound (YPOKHEXIKAONQK‑UHFFFAOYSA‑N) and the SpectraBase entry (SOZAHXJDOOJEBU‑UHFFFAOYSA‑N) provide a definitive computational check, but experimental confirmation through NMR or HPLC‑MS is advisable upon receipt. For quality‑critical applications (e.g., in‑vivo studies, sensitive biochemical assays), users should confirm the spectrum against a separately acquired standard.

NMR quality control spectral database

Recommended Application Scenarios for 3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Structural and Class‑Level Evidence


Structure–Activity Relationship (SAR) Library Expansion in Wnt‑Dependent Cancer Models

For laboratories systematically exploring 1,3,4‑thiadiazol‑2‑yl‑benzamides as Wnt signaling modulators, CAS 379730-52-6 occupies a specific SAR node defined by the 3‑bromo substitution on the benzamide ring and the 2,4‑dimethoxyphenyl group on the thiadiazole. Patent WO2016075223 [1] demonstrates that this scaffold space has yielded nanomolar Wnt inhibitors, making the compound a logical inclusion in focused screening decks where the goal is to map how halogen position and methoxy substitution pattern influence Wnt pathway activity.

Selectivity Profiling Against Closely Related Positional Isomers (3‑Br vs. 4‑Br; 2,4‑dimethoxy vs. 3,4‑dimethoxybenzyl)

Cellular pharmacology groups interested in quantifying the selectivity consequences of bromine migration can use CAS 379730-52-6 in parallel with the 4‑bromo analogue (or the non‑brominated benzamide congener) in panels of cancer cell lines. The benchmark data from Shah et al. (2020) [2] show that a 4‑Br to 4‑Cl switch alters MTT IC₅₀ by ~2‑fold; analogous head‑to‑head experiments with the 3‑Br compound would generate novel, publishable selectivity data, and the results would be immediately relevant for medicinal chemistry optimization programs.

Quality‑Controlled Procurement for In‑Vivo Pharmacokinetic or Toxicology Studies

Because no public spectral reference exists for this compound, any laboratory planning in‑vivo experiments must partner with a vendor that supplies a detailed CoA with HPLC purity, NMR, and HRMS confirmation. The SpectraBase entry for the 3,4‑dimethoxybenzyl regioisomer [3] highlights the risk of regioisomeric misassignment during synthesis. Procuring a well‑characterized batch with spectral documentation is the single most important factor for ensuring that in‑vivo data are correctly attributed to the intended chemical structure.

Scaffold‑Hopping and Fragment‑Based Drug Design Featuring the 2,4‑Dimethoxyphenyl‑Thiadiazole Core

The 2,4‑dimethoxyphenyl‑1,3,4‑thiadiazole motif present in CAS 379730-52-6 has appeared across multiple therapeutic programs (anticancer [2], Wnt inhibition [1], enzyme inhibition [4]). For computational chemists and structural biologists, the compound can serve as a reference ligand for docking studies or as a synthetic intermediate for further derivatization, especially in programs that aim to optimize the benzamide ring while retaining the thiadiazole‑dimethoxyphenyl core.

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